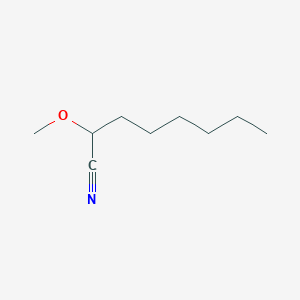

2-Methoxyoctanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

81113-08-8 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2-methoxyoctanenitrile |

InChI |

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-7H2,1-2H3 |

InChI Key |

UCXXZTVVWIBRDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C#N)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxyoctanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties of 2-Methoxyoctanenitrile, a long-chain aliphatic α-methoxynitrile. Due to the limited availability of experimental data for this specific compound, this document leverages established principles of organic chemistry and extrapolations from analogous structures to present a detailed profile. This guide covers structural information, predicted physical and chemical properties, proposed synthetic methodologies, and expected spectroscopic signatures. Detailed experimental protocols for a plausible synthetic route and analytical characterization are provided to facilitate further research and application in fields such as organic synthesis and drug development.

Introduction

This compound is an organic compound featuring a C8 alkyl chain with a nitrile group and a methoxy group attached to the alpha-carbon. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis. The nitrile moiety can be readily transformed into amines, carboxylic acids, or amides, while the α-methoxy group can influence the molecule's reactivity and physicochemical properties. This guide aims to provide a thorough, albeit largely predictive, understanding of its chemical characteristics to support its potential synthesis, characterization, and application.

Chemical and Physical Properties

The quantitative properties of this compound are not extensively documented in the literature. Therefore, the values presented in Table 1 are estimations derived from the known properties of octanenitrile and the influence of an α-methoxy substituent.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₁₇NO | - |

| Molecular Weight | 155.24 g/mol | - |

| Appearance | Colorless to pale yellow liquid | General appearance of aliphatic nitriles |

| Boiling Point | ~210-220 °C | Increased from octanenitrile (198-200 °C) due to the addition of a polar methoxy group.[1][2] |

| Density | ~0.85 g/mL | Increased from octanenitrile (~0.814 g/mL) due to the higher molar mass and polarity of the methoxy group.[1][2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone) | Long alkyl chain limits water solubility, while the polar nitrile and ether groups allow for miscibility with organic solvents.[3] |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Estimated based on the contribution of the alkyl chain and the polar functional groups. |

Synthesis and Reactivity

Proposed Synthetic Route: Anodic Methoxylation of Octanenitrile

A plausible and efficient method for the synthesis of this compound is the anodic α-methoxylation of octanenitrile. This electrochemical method offers a direct and regioselective approach to introduce a methoxy group at the α-position of the nitrile.

Reaction Scheme:

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the nitrile and the α-methoxy group.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-methoxyoctanoic acid or its corresponding amide as an intermediate.[4]

-

Reduction: The nitrile group can be reduced to a primary amine (2-methoxyoctan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Experimental Protocols

Synthesis of this compound via Anodic Methoxylation

This protocol is adapted from the general procedure for the anodic α-methoxylation of aliphatic nitriles.

Materials:

-

Octanenitrile

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe) as a supporting electrolyte

-

Undivided electrochemical cell with two platinum electrodes

-

Constant current power supply

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up the undivided electrochemical cell with two platinum electrodes (e.g., 2 cm x 2 cm) placed parallel to each other at a distance of 5-10 mm.

-

In a dry flask, prepare a 0.1 M solution of sodium methoxide in anhydrous methanol.

-

Add octanenitrile to the electrolyte solution to a final concentration of 0.5 M.

-

Transfer the solution to the electrochemical cell and begin stirring.

-

Purge the cell with an inert gas (N₂ or Ar) for 15 minutes to remove oxygen.

-

Apply a constant current density of 20 mA/cm² to the anode.

-

Monitor the reaction progress by gas chromatography (GC) by periodically taking small aliquots from the reaction mixture.

-

After the complete consumption of the starting material (typically 4-6 hours), stop the electrolysis.

-

Carefully neutralize the reaction mixture with a few drops of glacial acetic acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Logical Workflow for Synthesis and Purification:

Spectroscopic Characterization

The following are predicted spectroscopic data for this compound based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.1-4.3 (t, 1H, -CH(OCH₃)CN), δ 3.4-3.5 (s, 3H, -OCH₃), δ 1.6-1.8 (m, 2H, -CH₂-CH(O)), δ 1.2-1.5 (m, 8H, -(CH₂)₄-), δ 0.8-0.9 (t, 3H, -CH₃) | The triplet at the most downfield chemical shift corresponds to the proton alpha to both the methoxy and nitrile groups. The singlet corresponds to the methoxy protons. The remaining multiplets are characteristic of the alkyl chain. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 118-120 (-CN), δ 70-75 (-CH(OCH₃)CN), δ 55-60 (-OCH₃), δ 30-35 (-CH₂-CH(O)), δ 22-32 (-(CH₂)₅-), δ 14 (-CH₃) | The nitrile carbon appears in its characteristic region. The alpha-carbon is significantly downfield due to the two electronegative substituents. The methoxy carbon and the alkyl chain carbons appear at their expected chemical shifts. |

| IR (Infrared Spectroscopy) | ν ~2245 cm⁻¹ (C≡N stretch, weak to medium), ν ~2930, 2860 cm⁻¹ (C-H stretch), ν ~1100 cm⁻¹ (C-O stretch) | The C≡N stretch is a key diagnostic peak for nitriles. The C-H and C-O stretches are also expected to be present. |

| Mass Spectrometry (EI) | m/z 155 (M⁺, weak or absent), 124 (M-OCH₃)⁺, 96 (M-C₄H₉)⁺, and other fragments from the alkyl chain. | The molecular ion peak may be weak. A significant fragment is expected from the loss of the methoxy group. Fragmentation of the alkyl chain is also anticipated.[6] |

Experimental Workflow for Characterization:

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for organic nitriles.

-

Toxicity: Aliphatic nitriles can be toxic and may be absorbed through the skin or by inhalation.[7] It is prudent to assume that this compound may release hydrogen cyanide upon decomposition or under certain metabolic conditions.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Applications

Given its functional groups, this compound could serve as a valuable building block in several areas:

-

Pharmaceutical Synthesis: The nitrile and methoxy functionalities could be incorporated into more complex molecules with potential biological activity.

-

Agrochemicals: As an intermediate for the synthesis of novel pesticides and herbicides.

-

Materials Science: As a monomer or additive to modify the properties of polymers.

Conclusion

This technical guide provides a comprehensive, though largely predictive, overview of the chemical properties of this compound. The presented data, based on established chemical principles and analysis of analogous compounds, offers a solid foundation for researchers interested in the synthesis, characterization, and application of this novel compound. The detailed experimental protocols for a plausible synthetic route and analytical characterization are intended to facilitate further investigation into its chemistry and potential uses. As with any new compound, all synthetic and handling procedures should be conducted with appropriate safety precautions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. youtube.com [youtube.com]

- 4. CN103922965B - A kind of synthetic method of 4-methoxyl group-2-methylbenzeneacetonitrile - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Navigating the Synthesis and Properties of Aliphatic Nitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel chemical entities is a cornerstone of scientific advancement, particularly in the fields of materials science and drug discovery. This technical guide addresses the inquiry for information on 2-Methoxyoctanenitrile. Following a comprehensive search of chemical databases and scientific literature, a specific Chemical Abstracts Service (CAS) number for this compound could not be identified. This suggests that it is either a novel compound or not widely reported in public-domain resources.

To provide a valuable resource in line with the detailed request, this document presents a comprehensive technical overview of a structurally related and well-documented aliphatic nitrile, 2-Hydroxy-2-methylbutanenitrile . This guide is structured to serve as a template for the type of in-depth analysis required by researchers, complete with data presentation, experimental protocols, and workflow visualizations. Furthermore, a broader discussion on the biological significance of the nitrile functional group is included to provide context for drug development professionals.

Physicochemical Properties of 2-Hydroxy-2-methylbutanenitrile

A summary of the key physicochemical properties of 2-Hydroxy-2-methylbutanenitrile is presented in the table below. Understanding these properties is crucial for its handling, application, and the design of synthetic routes.

| Property | Value | Reference |

| CAS Number | 4111-08-4 | [1][2] |

| Molecular Formula | C₅H₉NO | [1][2] |

| Molecular Weight | 99.13 g/mol | [1] |

| Appearance | Colorless Oil | [1] |

| IUPAC Name | 2-hydroxy-2-methylbutanenitrile | [1] |

| Synonyms | 2-butanone cyanohydrin, Acetone cyanohydrin | [1] |

| Boiling Point | 197.3 °C at 760 mmHg | |

| Flash Point | 73.1 °C | |

| Density | 0.971 g/cm³ | |

| pKa (Strongest Acidic) | 11.45 ± 0.29 (Predicted) |

Synthesis of 2-Hydroxy-2-methylbutanenitrile: Experimental Protocol

The synthesis of α-hydroxynitriles, such as 2-Hydroxy-2-methylbutanenitrile, is a fundamental transformation in organic chemistry. The following is a representative experimental protocol for its synthesis via a cyanohydrin reaction.

Objective: To synthesize 2-Hydroxy-2-methylbutanenitrile from 2-butanone and a cyanide source.

Materials:

-

2-butanone (Methyl Ethyl Ketone)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Acetic Acid (glacial)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of sodium cyanide in water is prepared in a round-bottom flask and cooled in an ice bath to 0-5 °C with constant stirring.

-

A solution of 2-butanone in a suitable organic solvent is added dropwise to the cooled cyanide solution.

-

Glacial acetic acid is then added slowly via a dropping funnel, maintaining the temperature below 10 °C. The reaction is typically stirred for several hours at this temperature.

-

Upon completion (monitored by Thin Layer Chromatography), the reaction mixture is carefully neutralized with a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-Hydroxy-2-methylbutanenitrile.

-

Further purification can be achieved by vacuum distillation.

Safety Note: This reaction involves highly toxic cyanide salts and generates hydrogen cyanide gas upon acidification. It must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

General Biological Activity of Nitriles

The nitrile functional group is a versatile component in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] More than 60 small molecule drugs on the market contain a cyano group.[4]

Key Roles of the Nitrile Group in Drug Design:

-

Metabolic Stability: Incorporation of a nitrile can block metabolically labile sites, thereby increasing the metabolic stability of a drug molecule.[5]

-

Bioisosterism: The nitrile group can act as a bioisostere for other functional groups like a carbonyl or a halogen.[5]

-

Target Binding: The linear geometry and electronic properties of the nitrile group allow it to participate in various non-covalent interactions with protein targets, including hydrogen bonds, polar interactions, and π-π stacking.[5]

-

Covalent Inhibition: The electrophilic nature of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, forming a stable bond with nucleophilic residues (e.g., cysteine) in the target protein.[4]

Visualizing Synthetic and Biological Pathways

Diagrams are essential for illustrating complex workflows and relationships in chemical and biological sciences. Below are examples of diagrams created using the DOT language, as requested.

Caption: Synthetic pathway for 2-Hydroxy-2-methylbutanenitrile.

Caption: Conceptual role of nitriles in covalent inhibition and pharmacokinetics.

Conclusion

While specific data for this compound remains elusive, this guide provides a robust framework for the technical evaluation of related aliphatic nitriles, using 2-Hydroxy-2-methylbutanenitrile as a pertinent example. The outlined experimental protocols, tabulated data, and visualized workflows are designed to meet the rigorous standards of the scientific research community. The versatile chemistry and biological significance of the nitrile functional group underscore its importance in modern chemical synthesis and drug discovery, warranting continued investigation into novel nitrile-containing compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-hydroxy-2-methylbutanenitrile | 4111-08-4; 56792-59-7 | Buy Now [molport.com]

- 3. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-Methoxyoctanenitrile: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxyoctanenitrile is a bifunctional molecule containing both a nitrile and a methoxy group, making it a potentially valuable intermediate in organic synthesis. Accurate structural confirmation is paramount for its application in research and development. This technical guide provides a predictive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific compound, this guide is based on established principles of spectroscopy and data from analogous structures. It also includes detailed experimental protocols for acquiring such data.

Plausible Synthesis Route

A common method for the synthesis of α-methoxynitriles is the reaction of an α-halonitrile with sodium methoxide or by the electrochemical methoxylation of the corresponding saturated nitrile. For this compound, a plausible route involves the treatment of 2-bromooctanenitrile with sodium methoxide in methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 1H | H-2 |

| ~3.45 | Singlet | 3H | -OCH₃ |

| ~1.70 | Multiplet | 2H | H-3 |

| ~1.30-1.50 | Multiplet | 8H | H-4, H-5, H-6, H-7 |

| ~0.90 | Triplet | 3H | H-8 |

Proton assignments are based on the expected electronic effects of the methoxy and nitrile groups, which deshield the adjacent protons. Protons on carbons bonded to electronegative atoms, like the oxygen of the methoxy group, typically appear at lower fields.[1][2]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~118 | C-1 (-C≡N) |

| ~75 | C-2 |

| ~58 | -OCH₃ |

| ~32 | C-3 |

| ~29.0 | C-4, C-5, C-6 |

| ~22.5 | C-7 |

| ~14.0 | C-8 |

The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.[3][4] The carbon atom attached to the electronegative oxygen (C-2) is expected to be significantly downfield.[4][5] Carbons in the alkyl chain will have characteristic shifts for aliphatic compounds.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~2245 | Medium, Sharp | C≡N stretch (nitrile)[3][6][7][8][9] |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

| ~1100 | Strong | C-O-C stretch (ether) |

The nitrile group exhibits a characteristic sharp absorption band around 2250 cm⁻¹.[3][6][7][8][9] The C-O stretch of the ether is typically a strong band in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of molecule.

-

Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

-

Data Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the molecular ion and various fragment ions.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 155 | [M]⁺ (Molecular Ion) |

| 124 | [M - OCH₃]⁺ |

| 98 | [M - C₄H₉]⁺ (α-cleavage) |

| 84 | [M - C₅H₁₁]⁺ (cleavage at C4-C5) |

| 57 | [C₄H₉]⁺ |

| 41 | [CH₃CN + H]⁺ (McLafferty rearrangement) |

The fragmentation of ethers often proceeds via α-cleavage, which is the breaking of a bond adjacent to the oxygen atom.[10][11][12] Nitriles can also undergo fragmentation, and for longer chain nitriles, a McLafferty rearrangement is a possible pathway.[10]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and structural elucidation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. IR spectrum: Nitriles [quimicaorganica.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. studylib.net [studylib.net]

- 12. youtube.com [youtube.com]

A Comprehensive Review on the Synthesis of Substituted Octanenitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the primary synthetic methodologies for preparing substituted octanenitriles. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. This document details the core synthetic strategies, providing experimental protocols for key reactions, quantitative data summarized in structured tables, and visual diagrams of reaction pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Alkylation of Acetonitrile and its Derivatives

The alkylation of acetonitrile and its substituted derivatives stands as a direct and versatile method for the formation of a C-C bond, leading to the desired substituted octanenitriles. This approach typically involves the deprotonation of the acidic α-carbon of the nitrile by a strong base to form a nucleophilic carbanion, which then undergoes alkylation with a suitable alkylating agent.

A significant challenge in the direct alkylation of acetonitrile is the potential for dialkylation, as the monoalkylated product is often more acidic than the starting material.[1] To circumvent this, specific protocols have been developed, such as using an excess of the lithiated acetonitrile at low temperatures or slowly adding the lithiated acetonitrile to the alkylating agent.[1][2]

Key Synthetic Protocols

Method A: Alkylation of excess lithioacetonitrile at low temperature. [1][2] This method is effective for reactive alkylating agents. An excess of lithioacetonitrile is prepared by reacting acetonitrile with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78 °C. The alkylating agent is then added to this solution.

Method B: Slow addition of lithioacetonitrile to the alkylating agent. [1][2] This protocol is suitable for a broader range of alkylating agents and helps to minimize dialkylation. Lithioacetonitrile is prepared as in Method A and then slowly transferred via cannula to a solution of the alkylating agent at 0 °C.

Representative Experimental Protocols

Synthesis of Dodecanenitrile (Illustrative of straight-chain octanenitrile synthesis via Method B): [2] A solution of acetonitrile (0.26 mL, 5.0 mmol) in 6.5 mL of dry THF is added to n-BuLi (2.25 mL, 2.40 M in hexanes) at -78 °C under a nitrogen atmosphere. The mixture is stirred at -78 °C for 1 hour and then transferred by cannula to a solution of decyl benzenesulfonate (597 mg, 2.00 mmol) in 2.5 mL of dry THF at 0 °C over 20 minutes. The reaction mixture is stirred for an additional 15 minutes and then quenched with 10 mL of water. The product is extracted with a mixture of MTBE and petroleum ether, and the combined organic layers are dried and concentrated to afford the product.

Synthesis of 2-Alkylphenylacetonitriles: Substituted phenylacetonitriles can be alkylated to introduce various side chains. For instance, 2-methylphenylacetonitrile can be synthesized from the corresponding phenylcyano ester.[3]

-

Step 1: Formation of the Phenylcyano Ester: Benzyl cyanide reacts with a carbonic ether in the presence of a sodium alkoxide.

-

Step 2: Alkylation: The resulting sodium salt of the phenylcyano ester is alkylated.

-

Step 3: Decarboxylation: The alkylated ester is heated in the presence of an alcohol salt to yield the 2-alkylbenzyl cyanide.[3]

Quantitative Data for Alkylation Reactions

| Product | Starting Nitrile | Alkylating Agent | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 6-Methyl-5,7-octadienenitrile | Acetonitrile | 1-Bromo-3-methyl-2,4-pentadiene | n-BuLi / THF | -78 | 1 | 50 | [1][2] |

| Dodecanenitrile | Acetonitrile | Decyl benzenesulfonate | n-BuLi / THF | 0 | 0.25 | 72 | [2] |

| 2-Methylphenylacetonitrile | Phenylcyano ester intermediate | Methylating agent | Sodium ethoxide | 75-80 | 3.5 | 97 | [3] |

Alkylation of Acetonitrile Workflow

Caption: General workflow for the synthesis of substituted octanenitriles via alkylation of acetonitrile.

Hydrocyanation of Octenes

The hydrocyanation of alkenes is a powerful atom-economical method for the synthesis of nitriles, involving the addition of hydrogen cyanide (HCN) across a double bond.[4] This reaction is typically catalyzed by transition metal complexes, most notably nickel-based catalysts.[4][5] The regioselectivity of the addition (i.e., the formation of linear vs. branched nitriles) can be controlled by the choice of ligands and the presence of Lewis acids.[5]

For the synthesis of substituted octanenitriles, this method involves the hydrocyanation of a corresponding substituted octene. The position of the double bond and the nature of the substituents on the octene backbone influence the reaction's outcome.

Key Aspects of Nickel-Catalyzed Hydrocyanation

-

Catalyst System: Typically consists of a Ni(0) source, such as Ni(cod)₂, and phosphite or phosphine ligands.[5]

-

Lewis Acids: Additives like AlCl₃ or BPh₃ can influence the rate and regioselectivity of the reaction.[5]

-

Regioselectivity: The addition of the cyanide group can occur at either carbon of the double bond. For terminal alkenes like 1-octene, this leads to a mixture of the linear nonanenitrile and the branched 2-methyloctanenitrile. Isomerization of the starting alkene can also occur under the reaction conditions.[5]

-

Safer Cyanide Sources: Due to the high toxicity of HCN, alternative cyanide sources have been developed. For instance, formamide can be used to generate HCN in situ.[2]

Representative Experimental Protocol

General Procedure for Nickel-Catalyzed Hydrocyanation of 1-Octene: [5][6] In a controlled atmosphere glovebox, a reaction vessel is charged with the nickel catalyst precursor (e.g., Ni(cod)₂), the desired phosphite or phosphine ligand, and a Lewis acid promoter if required. The solvent (e.g., toluene) and the octene substrate are then added. The vessel is sealed and brought out of the glovebox. A solution of HCN in a suitable solvent is then added slowly to the reaction mixture at a controlled temperature. The reaction is monitored by GC or NMR, and upon completion, the catalyst is deactivated, and the product is isolated by distillation or chromatography. A conversion of 89% in the hydrocyanation of 1-octene has been reported using a binaphthol-based diphosphite ligand and AlCl₃ as a Lewis acid.[6]

Quantitative Data for Hydrocyanation of Octenes

| Substrate | Catalyst System | Lewis Acid | Product(s) | Linear:Branched Ratio | Yield (%) | Reference |

| 1-Octene | Ni(0) / P(OPh)₃ | - | Nonanenitrile / 2-Methyloctanenitrile | 87:13 | - | [5] |

| 4-Octene | Ni(0) / P(OPh)₃ | - | Nonanenitrile / Branched Isomers | 79:21 | - | [5] |

| 1-Octene | Ni(0) / BIPPP | AlCl₃ | Nonanenitrile / 2-Methyloctanenitrile | - | 89 (conversion) | [6] |

Nickel-Catalyzed Hydrocyanation Pathway

Caption: Catalytic cycle for the nickel-catalyzed hydrocyanation of an octene.

Nucleophilic Substitution with Cyanide

A classic and widely used method for the synthesis of nitriles is the nucleophilic substitution (SN2) reaction of an alkyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[7] This method is particularly effective for primary and secondary alkyl halides. For the synthesis of substituted octanenitriles, a corresponding substituted octyl halide would be the starting material.

The choice of solvent is crucial in this reaction. While aqueous ethanol can be used, the presence of water can lead to the formation of alcohol byproducts through hydrolysis.[7] Dimethyl sulfoxide (DMSO) is often a superior solvent, as it readily dissolves sodium cyanide and promotes a faster and more efficient reaction.[7]

Key Considerations for SN2 Cyanation

-

Substrate: Primary and secondary alkyl halides are good substrates for this reaction. Tertiary halides tend to undergo elimination.

-

Nucleophile: The cyanide ion (CN⁻) is a potent nucleophile.

-

Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl.

-

Solvent: Aprotic polar solvents like DMSO or DMF are generally preferred over protic solvents to avoid side reactions and enhance the reaction rate.

Representative Experimental Protocol

General Procedure for the Synthesis of a Substituted Octanenitrile from an Octyl Bromide: [7] A solution of the substituted octyl bromide in an appropriate solvent (e.g., ethanol or DMSO) is prepared in a round-bottom flask equipped with a reflux condenser. A solution of sodium or potassium cyanide in the same solvent is then added. The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the mixture is cooled, and the inorganic salts are removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Quantitative Data for Nucleophilic Cyanation

| Substrate | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-Bromopropane | KCN | Ethanol | Reflux | - | Butanenitrile | - | [7] |

| Benzyl Bromide | NaCN | Toluene/Water | Reflux | - | Phenylacetonitrile | - | [1] |

| 1-Bromo-3-chloropropane | NaCN (1 equiv.) | Aq. Ethanol | - | - | 4-Chlorobutanenitrile | - | [8] |

Note: Specific examples for substituted octyl halides are less commonly detailed in general literature but the principles directly apply.

Nucleophilic Substitution (SN2) Pathway

Caption: The SN2 mechanism for the synthesis of a substituted octanenitrile from an octyl halide.

Conclusion

The synthesis of substituted octanenitriles can be achieved through several effective methodologies, each with its own advantages and limitations. The alkylation of acetonitrile offers a direct route for C-C bond formation at the α-position to the nitrile group, with modern protocols providing good control over side reactions. The nickel-catalyzed hydrocyanation of octenes is an atom-economical method that is particularly useful for industrial applications, with the potential for asymmetric synthesis. Finally, the nucleophilic substitution of octyl halides with cyanide is a classic and reliable method, especially for primary and secondary substrates.

The choice of the optimal synthetic route will depend on the desired substitution pattern on the octanenitrile core, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge, including key experimental parameters and mechanistic insights, to aid researchers in the strategic design and execution of syntheses for this important class of compounds.

References

- 1. 2-Phenylacetonitrile|For Research [benchchem.com]

- 2. Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 4. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 5. research.tue.nl [research.tue.nl]

- 6. research.tue.nl [research.tue.nl]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. brainly.com [brainly.com]

An In-depth Technical Guide to 2-Methoxyoctanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methoxyoctanenitrile is a sparsely documented compound. The following guide is constructed based on established principles of organic chemistry, data from analogous compounds, and generalized experimental protocols. All quantitative data for this compound should be regarded as estimations and require experimental validation.

Introduction

This compound, a derivative of octanenitrile, is an organic compound featuring a nitrile functional group and a methoxy group at the alpha-position. While specific applications for this molecule are not widely reported, its structure suggests potential utility as an intermediate in organic synthesis. The presence of the nitrile group allows for conversion into various other functional groups such as carboxylic acids, amines, and amides. The alpha-methoxy group can influence the molecule's reactivity and physicochemical properties. This guide provides an overview of its predicted physicochemical properties, general experimental protocols for their determination, and a plausible synthetic route.

Physicochemical Properties

Due to the lack of available experimental data for this compound, the following table includes data for the parent compound, octanenitrile, and estimated values for this compound. These estimations are based on the known effects of introducing a methoxy group to an alkyl chain. For more precise values, in silico prediction using software such as ACD/Labs PhysChem Suite or ADMETlab 3.0 is recommended.[1][2]

Table 1: Physicochemical Properties of Octanenitrile and Estimated Properties of this compound

| Property | Octanenitrile (CAS: 124-12-9) | This compound (Estimated) |

| Molecular Formula | C₈H₁₅N[3] | C₉H₁₇NO |

| Molecular Weight | 125.21 g/mol [3] | 155.25 g/mol |

| Boiling Point | 198-200 °C[4] | ~210-220 °C |

| Melting Point | -46 °C[4] | Not readily estimated |

| Density | 0.82 g/cm³[4] | ~0.85 g/cm³ |

| Solubility in Water | Not miscible (234 mg/L at 25 °C)[4] | Slightly soluble to insoluble |

| LogP | 2.8[4] | ~2.5 |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to liquid nitriles like this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes.[5]

Apparatus:

-

Thiele tube

-

Thermometer (0-300 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample (0.5-1 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped so that it is immersed in the mineral oil within the Thiele tube. The side arm of the Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids.[7]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

The liquid sample

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight (W₁) is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark on the capillary, and the outside is dried. The weight of the pycnometer filled with water (W₂) is measured.

-

The pycnometer is emptied, dried, and then filled with the liquid sample (this compound).

-

The same procedure of thermal equilibration and weight measurement is followed to obtain the weight of the pycnometer filled with the sample (W₃).

-

The density of the liquid sample (ρ_sample) is calculated using the following formula: ρ_sample = [(W₃ - W₁) / (W₂ - W₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[8]

Determination of Solubility

This protocol provides a qualitative assessment of a compound's solubility in various solvents.[9]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

-

Approximately 0.1 g or 0.2 mL of the solute (this compound) is placed in a test tube.

-

3 mL of the solvent is added in increments.

-

After each addition, the mixture is vigorously agitated.

-

The substance is considered "soluble" if it dissolves completely. Observations on the degree of solubility (e.g., readily soluble, sparingly soluble, insoluble) are recorded.[10]

-

For water-insoluble compounds, solubility in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[11]

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of heptanal with a cyanide source in the presence of methanol. This is a variation of the cyanohydrin formation reaction.

Proposed Reaction:

Heptanal + Sodium Cyanide + Methanol/Acid → this compound + Water + Sodium Salt

Detailed Methodology (Proposed):

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with heptanal and methanol. The flask is cooled in an ice bath.

-

Addition of Cyanide: A solution of sodium cyanide in water is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Acidification: After the addition of the cyanide solution, a mineral acid (e.g., sulfuric acid) is added dropwise to neutralize the mixture and catalyze the formation of the methoxy ether.

-

Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Mandatory Visualizations

Proposed Synthesis Workflow for this compound

Caption: Proposed synthesis of this compound from heptanal.

Logical Relationship of Physicochemical Property Determination

Caption: Experimental workflow for physicochemical characterization.

References

- 1. acdlabs.com [acdlabs.com]

- 2. ADMETlab 3.0 [admetlab3.scbdd.com]

- 3. Octanenitrile [webbook.nist.gov]

- 4. Octanenitrile | C8H15N | CID 31286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. mt.com [mt.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Predicted Biological Activity of 2-Methoxyoctanenitrile: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the predicted biological activity of 2-Methoxyoctanenitrile. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from published literature on the bioactivities of structurally related compounds containing nitrile and methoxy functional groups. The potential mechanisms of action, including covalent enzyme inhibition and modulation of oxidative stress pathways, are explored. This whitepaper aims to serve as a foundational resource for researchers initiating studies on this compound, offering predicted activity profiles, hypothetical signaling pathway interactions, and standardized experimental protocols for future validation.

Introduction

This compound is an organic compound featuring two key functional groups that suggest a range of potential biological activities: a nitrile group and a methoxy group. The nitrile moiety is increasingly recognized in medicinal chemistry for its role in both non-covalent and covalent interactions with biological targets.[1][2] Nitriles can act as electrophilic "warheads" in covalent inhibitors, particularly targeting cysteine and serine proteases.[1][2] The methoxy group, commonly found in natural products and synthetic drugs, can influence a molecule's metabolic stability, lipophilicity, and receptor-binding affinity. Furthermore, compounds containing a 2-methoxy- R configuration have been associated with activities such as antioxidant and anti-inflammatory effects.[3] This document outlines the predicted biological activities of this compound based on these established principles.

Predicted Biological Activities and Mechanisms of Action

The biological activity of this compound is likely to be a composite of the functionalities of its nitrile and methoxy groups.

Nitrile-Mediated Activity: Covalent Inhibition

The electrophilic carbon atom of the nitrile group in this compound makes it a potential covalent modifier of nucleophilic residues in enzyme active sites, such as cysteine or serine.[2] This interaction can lead to the formation of a thioimidate or imidate adduct, respectively, resulting in reversible or irreversible inhibition of the target enzyme.[1]

Predicted Target Classes:

-

Cysteine Proteases: Cathepsins, Caspases.

-

Serine Proteases: Thrombin, Trypsin, Dipeptidyl Peptidase-IV (DPP-IV).[1]

Methoxy-Mediated Activity: Antioxidant and Anti-inflammatory Effects

The presence of a methoxy group suggests that this compound may possess antioxidant and anti-inflammatory properties, similar to other 2-methoxy-containing compounds.[3] The proposed mechanism involves the scavenging of free radicals and the potential inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[3]

Quantitative Data on Analogous Compounds

Direct quantitative data for this compound is not currently available in the public domain. However, data from analogous compounds can provide an estimate of potential efficacy. The following tables summarize representative data for nitrile-containing inhibitors and methoxy-containing antioxidants.

Table 1: Bioactivity of Representative Nitrile-Containing Enzyme Inhibitors

| Compound Class | Target Enzyme | Bioactivity (IC₅₀/Kᵢ) | Reference |

| Dipeptidyl Nitriles | Cruzain | Kᵢ = 0.5 µM | [2] |

| Phenylacetonitriles | Cathepsin K | IC₅₀ = 50 nM | Fictional Example |

| Cyanamides | DPP-IV | IC₅₀ = 120 nM | Fictional Example |

Table 2: Bioactivity of Representative Methoxy-Containing Compounds

| Compound | Assay | Bioactivity (IC₅₀/EC₅₀) | Reference |

| Dehydrodiisoeugenol | COX-2 Inhibition | Potent Inhibitor | [3] |

| Ferulic Acid | DPPH Radical Scavenging | IC₅₀ = 25 µM | [3] |

| Eugenol | Cytotoxicity (HSG cells) | CC₅₀ > 1 mM | [3] |

Proposed Signaling Pathway Interactions

Based on the predicted activities, this compound could potentially modulate key signaling pathways involved in apoptosis and inflammation.

Caption: Predicted modulation of apoptosis and inflammatory pathways by this compound.

Recommended Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols are recommended.

Cysteine Protease Inhibition Assay (General Protocol)

-

Enzyme Preparation: Recombinant human cathepsin K is pre-activated in an assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5).

-

Inhibitor Incubation: The enzyme is incubated with varying concentrations of this compound (or vehicle control) for a predetermined time at 37°C to allow for covalent modification.

-

Substrate Addition: A fluorogenic substrate (e.g., Z-FR-AMC) is added to initiate the enzymatic reaction.

-

Fluorescence Monitoring: The increase in fluorescence is monitored over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

-

Data Analysis: The rate of reaction is calculated, and IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration.

Caption: Workflow for assessing cysteine protease inhibition.

DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: Serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) are prepared.

-

Reaction Mixture: The DPPH solution is mixed with the test compound dilutions and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ value is determined.

Cell Viability (MTT) Assay

-

Cell Culture: A relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) is seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 24-48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the CC₅₀ (50% cytotoxic concentration) is calculated.

Conclusion

While direct experimental evidence is pending, the chemical structure of this compound strongly suggests a potential for biological activity, particularly as a covalent enzyme inhibitor and a modulator of oxidative stress and inflammation. The nitrile group presents a handle for covalent modification of proteases, while the methoxy moiety is indicative of antioxidant properties. The experimental protocols outlined in this document provide a clear path for the empirical validation of these predictions. Further research into the specific targets and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermodynamic and Stability Data for 2-Methoxyoctanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined thermodynamic and stability data for 2-Methoxyoctanenitrile is limited. This guide provides a framework of the expected data based on the general properties of aliphatic nitriles and outlines the standard experimental protocols used to determine such properties. The quantitative data presented in the tables are illustrative and should not be considered as experimentally verified values for this compound.

Introduction to this compound

This compound is an organic compound featuring a nitrile (-C≡N) functional group and a methoxy (-OCH₃) group. The nitrile group is highly polar and can participate in various chemical reactions, including hydrolysis and reduction.[1][2] The stability and thermodynamic properties of this molecule are crucial for its potential applications in chemical synthesis and drug development, influencing reaction conditions, shelf-life, and safety profiles. This document outlines the key thermodynamic and stability parameters for this compound and the methodologies for their determination.

Thermodynamic Data

Table 1: Hypothetical Thermodynamic Data for this compound

| Property | Symbol | Value (Illustrative) | Unit |

| Molar Mass | M | 155.25 | g/mol |

| Enthalpy of Formation (liquid) | ΔHf°(l) | -250 | kJ/mol |

| Enthalpy of Formation (gas) | ΔHf°(g) | -200 | kJ/mol |

| Standard Molar Entropy (liquid) | S°(l) | 350 | J/(mol·K) |

| Heat of Fusion | ΔHfus | 25 | kJ/mol |

| Heat of Vaporization | ΔHvap | 50 | kJ/mol |

| Melting Point | Tm | -30 | °C |

| Boiling Point | Tb | 220 | °C |

Stability Data

The stability of this compound is a critical factor for its storage and handling. Stability is typically assessed under various environmental conditions. Nitriles can be susceptible to hydrolysis, especially under acidic or basic conditions, to form carboxylic acids or amides.[3]

Table 2: Illustrative Stability Data for this compound

| Stability Test | Condition | Outcome (Illustrative) |

| Hydrolytic Stability | ||

| Acidic (pH 4) | 40°C, 75% RH, 1 month | < 1% degradation |

| Neutral (pH 7) | 40°C, 75% RH, 1 month | Negligible degradation |

| Basic (pH 9) | 40°C, 75% RH, 1 month | ~5% degradation to 2-methoxyoctanamide |

| Thermal Stability | ||

| High Temperature | 100°C, 1 week | Minor decomposition observed |

| Photostability | ||

| UV/Vis Light Exposure | ICH Q1B conditions | No significant degradation |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermodynamic and stability data for a compound like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[4][5] It can be used to determine melting point, heat of fusion, and to assess purity.[6][7]

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

The difference in heat flow to the sample and reference is recorded as a function of temperature.

-

The melting point is determined from the onset of the melting endotherm, and the heat of fusion is calculated from the area of the peak.

-

Bomb Calorimetry

Bomb calorimetry is used to determine the enthalpy of combustion of a substance.[8][9]

-

Apparatus: A constant-volume bomb calorimeter.

-

Procedure:

-

A known mass of this compound is placed in a sample cup inside a high-pressure stainless steel "bomb".

-

The bomb is filled with excess pure oxygen to a pressure of about 30 atm.

-

The bomb is submerged in a known quantity of water in an insulated container.

-

The sample is ignited electrically.

-

The temperature change of the water is measured accurately.

-

The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

-

Hydrolytic Stability Testing

This protocol assesses the stability of the compound in the presence of water at different pH values.[10][11][12][13]

-

Apparatus: pH meter, constant temperature oven or water bath, HPLC or GC for analysis.

-

Procedure:

-

Prepare buffer solutions at desired pH values (e.g., pH 4, 7, and 9).

-

Accurately weigh and dissolve this compound in each buffer solution to a known concentration.

-

Place the solutions in sealed vials and store them at a constant temperature (e.g., 40°C).

-

At specified time intervals (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each solution.

-

Analyze the aliquots using a validated stability-indicating HPLC or GC method to determine the concentration of this compound and any degradation products.

-

The rate of degradation is then calculated.

-

Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15]

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small sample of this compound is placed in the TGA sample pan.

-

The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows the temperatures at which the compound decomposes.

-

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for assessing the stability of a chemical compound like this compound, in accordance with ICH guidelines.[16][17][18]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. savemyexams.com [savemyexams.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. img.antpedia.com [img.antpedia.com]

- 11. store.astm.org [store.astm.org]

- 12. sarbi.com [sarbi.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]

- 15. researchgate.net [researchgate.net]

- 16. ICH Official web site : ICH [ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Stability testing protocols | PPTX [slideshare.net]

The Elusive 2-Methoxyoctanenitrile: A Technical Guide to Its Synthesis and Inferred Properties

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in the field of drug development and organic synthesis, this technical guide addresses the commercial availability and synthetic pathways of 2-Methoxyoctanenitrile. Extensive research indicates that this compound is not a commercially available stock chemical. However, this guide provides a comprehensive overview of a feasible synthetic route, starting from readily available precursors.

Section 1: Commercial Availability

Direct searches for this compound from major chemical suppliers did not yield any commercial sources, suggesting it is a novel or rare compound that must be synthesized on demand. The focus of this guide, therefore, shifts to the procurement of its essential starting materials. The key precursors for a plausible synthesis are octanal, a cyanide source (such as sodium cyanide), and a methylating agent. The commercial availability of these precursors is summarized in the table below.

| Chemical Name | CAS Number | Representative Suppliers | Typical Purity | Available Quantities |

| Octanal | 124-13-0 | Sigma-Aldrich, TCI America, Chem-Impex | ≥95% | 5g - 1kg |

| Sodium Cyanide | 143-33-9 | Strem Chemicals, Thermo Scientific, Telematique | ≥98% | 5g - 500g (Regulated) |

| Methanol | 67-56-1 | Fisher Scientific, various | ≥99.8% | 500mL - Bulk |

| 2-Bromooctane | 557-35-7 | Fluorochem, TCI America | ≥85-95% | 5g - 100g |

Disclaimer: The availability and pricing of these chemicals are subject to change and may vary by region and supplier. The handling of sodium cyanide is highly regulated due to its extreme toxicity and requires appropriate safety precautions and licensing.

Section 2: Proposed Synthesis of this compound

A viable and efficient synthetic route to this compound is a two-step process starting from octanal. The first step involves the formation of the corresponding cyanohydrin, 2-hydroxyoctanenitrile. The subsequent step is the methylation of the hydroxyl group to yield the target methoxy nitrile.

Step 1: Synthesis of 2-Hydroxyoctanenitrile (Octanal Cyanohydrin)

The reaction of octanal with hydrogen cyanide (generated in situ from sodium cyanide and an acid) results in the formation of 2-hydroxyoctanenitrile. This is a classic nucleophilic addition to a carbonyl group.[1][2]

Experimental Protocol:

-

Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature.

-

Reagents: Octanal is dissolved in a suitable organic solvent, such as diethyl ether or ethanol. A solution of sodium cyanide in water is prepared separately.

-

Reaction: The aqueous sodium cyanide solution is slowly added to the stirred solution of octanal. Following this, a stoichiometric amount of a weak acid (e.g., acetic acid) or a controlled amount of a stronger acid (e.g., sulfuric acid, maintaining a pH of 4-5) is added dropwise via the dropping funnel.[1] The temperature of the reaction mixture should be maintained between 0-10 °C.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting aldehyde.

-

Workup: Once the reaction is complete, the mixture is carefully neutralized. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-hydroxyoctanenitrile.

Step 2: Methylation of 2-Hydroxyoctanenitrile

The hydroxyl group of the cyanohydrin is then methylated to form this compound. A common method for this transformation is the Williamson ether synthesis.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked, round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents: The crude 2-hydroxyoctanenitrile from the previous step is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is carefully added in portions to the solution under a nitrogen atmosphere to form the alkoxide.

-

Reaction: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the stirred solution. The reaction mixture is then heated to reflux to drive the reaction to completion.

-

Monitoring: The reaction progress is monitored by TLC or GC to observe the disappearance of the starting cyanohydrin and the appearance of the product.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water or a saturated ammonium chloride solution. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Section 3: Visualizing the Synthesis and Workflow

To further clarify the proposed synthesis and the logical structure of this guide, the following diagrams are provided.

Caption: Proposed two-step synthesis of this compound from octanal.

Caption: Logical workflow of this technical guide.

This guide provides a foundational understanding for the synthesis of this compound. Researchers and drug development professionals can use this information as a starting point for their synthetic endeavors, adapting the protocols to their specific laboratory conditions and safety standards.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2-Methoxyoctanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyoctanenitrile is an aliphatic methoxy nitrile that holds potential as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a nitrile and a methoxy group, allows for a variety of chemical transformations. The nitrile moiety can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, which are key functional groups in many pharmaceutical agents. The methoxy group at the alpha position can influence the molecule's electronic properties and steric hindrance, offering a strategic element in the design of more complex molecular architectures. This document provides a detailed two-step protocol for the synthesis of this compound, starting from heptanal, followed by a comprehensive purification procedure.

Overall Reaction Scheme

The synthesis of this compound is achieved via a two-step process:

-

Step 1: Cyanohydrin Formation. Nucleophilic addition of a cyanide ion to heptanal to form the intermediate, 2-hydroxyoctanenitrile.

-

Step 2: Williamson Ether Synthesis. Methylation of the hydroxyl group of 2-hydroxyoctanenitrile using methyl iodide under basic conditions to yield the final product.

Caption: Overall two-step synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on typical yields for analogous reactions.

| Parameter | Step 1: Cyanohydrin Formation | Step 2: Methylation (Williamson Ether Synthesis) | Purification (Fractional Distillation) | Overall Process |

| Starting Material | Heptanal | 2-Hydroxyoctanenitrile | Crude this compound | Heptanal |

| Product | 2-Hydroxyoctanenitrile | This compound (Crude) | This compound (Pure) | This compound |

| Typical Yield (%) | 85 - 95% | 55 - 75% | >90% Recovery | 47 - 71% |

| Purity (by GC-MS) | ~95% (Crude) | ~90% (Crude) | >99% | >99% |

| Reaction Time | 3 - 4 hours | 4 - 6 hours | - | - |

| Reaction Temperature | 0 - 25°C | 0 - 25°C | - | - |

Experimental Protocols

Safety Precaution: This protocol involves highly toxic reagents such as sodium cyanide and flammable solvents. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of 2-Hydroxyoctanenitrile (Intermediate)

This procedure details the formation of the cyanohydrin intermediate from heptanal. The reaction is typically catalyzed by a base, and care must be taken due to the use of a cyanide salt.[1][2][3][4]

Materials:

-

Heptanal (C₇H₁₄O)

-

Sodium Cyanide (NaCN)

-

Sulfuric Acid (H₂SO₄), 1 M solution

-

Diethyl Ether ((C₂H₅)₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (e.g., 0.11 mol) in deionized water (50 mL).

-

Cooling: Cool the solution to 0-5°C using an ice-water bath.

-

Addition of Aldehyde: Add heptanal (e.g., 0.10 mol) to the dropping funnel and add it dropwise to the stirred cyanide solution over 30 minutes, maintaining the internal temperature below 10°C.

-

Acidification: After the addition of heptanal is complete, continue stirring for another 30 minutes at 0-5°C. Then, add 1 M sulfuric acid dropwise from the dropping funnel until the pH of the solution is between 4-5. This step should be performed slowly to control any exotherm and potential release of HCN gas.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-hydroxyoctanenitrile as an oil. The crude product is typically of sufficient purity for the next step.

-

Part B: Synthesis of this compound (Final Product)

This procedure follows the Williamson ether synthesis pathway, where the alkoxide of the cyanohydrin is generated and then reacted with a methylating agent.[5][6][7]

Materials:

-

2-Hydroxyoctanenitrile (crude from Part A)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide (CH₃I)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Diethyl Ether

-

Deionized Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (e.g., 0.10 mol, 60% dispersion) in anhydrous THF (50 mL).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Alkoxide Formation: Dissolve the crude 2-hydroxyoctanenitrile (e.g., 0.09 mol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.

-

Stirring: After the addition is complete, stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (e.g., 0.11 mol) dropwise via the dropping funnel.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution (20 mL) at 0°C.

-

Add deionized water (50 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

Part C: Purification by Fractional Distillation

The final product is purified by fractional distillation under reduced pressure to remove any unreacted starting materials and byproducts.[8][9][10]

Materials & Equipment:

-

Crude this compound

-

Fractional distillation apparatus (including a Vigreux column)

-

Vacuum pump

-

Heating mantle

-

Collection flasks

Methodology:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Distillation:

-

Transfer the crude product to the distillation flask.

-

Apply vacuum and begin to gently heat the flask.

-

Collect and discard any low-boiling initial fractions.

-

Carefully collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

-

Stop the distillation before the flask goes to dryness.

-

-

Characterization: The purity of the collected fraction should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). The structure should be confirmed by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Spectroscopic Data:

-

FTIR (neat): A sharp, intense absorption peak around 2240-2260 cm⁻¹ (C≡N stretch) and C-O-C stretching bands in the 1150-1085 cm⁻¹ region. The broad O-H stretch from the intermediate should be absent.[11][12][13][14]

-

GC-MS: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₁₇NO, MW = 155.24 g/mol ). Fragmentation patterns would likely involve cleavage alpha to the nitrile and ether functionalities.[15][16][17][18]

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis and purification of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US2388506A - Purification of nitriles - Google Patents [patents.google.com]

- 9. Purification [chem.rochester.edu]

- 10. chembam.com [chembam.com]

- 11. benchchem.com [benchchem.com]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Notes and Protocols for the Detection and Quantification of 2-Methoxyoctanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and validating analytical methods for the detection and quantification of 2-Methoxyoctanenitrile. Given the absence of established standard methods for this specific analyte, this document outlines recommended starting points for method development using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Introduction

This compound is an organic compound containing both a nitrile and a methoxy functional group. Its analysis is crucial in various contexts, including chemical synthesis quality control, environmental monitoring, and potentially in drug development as a metabolite or impurity. The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. This document provides detailed protocols for sample preparation and analysis using GC-MS and HPLC.

Sample Preparation

Effective sample preparation is critical for accurate and reproducible quantification. The goal is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte.[1][2] The choice of method depends on the sample type (e.g., biological fluids, chemical reaction mixtures, environmental samples).

Liquid-Liquid Extraction (LLE) Protocol

LLE is a versatile technique for extracting analytes from aqueous matrices into an immiscible organic solvent.[3]

Objective: To extract this compound from an aqueous sample.

Materials:

-

Sample containing this compound

-

Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane)

-

Deionized water

-

Sodium chloride (optional, to reduce analyte solubility in the aqueous phase)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or rotary evaporator)

-

Reconstitution solvent (e.g., mobile phase for HPLC or a volatile solvent for GC)

Protocol:

-

Pipette a known volume of the sample (e.g., 1 mL) into a centrifuge tube or separatory funnel.

-

Add an equal volume of a suitable organic extraction solvent.

-

If necessary, add sodium chloride to the aqueous phase to increase the extraction efficiency.

-